molecular formula C16H13F12NO2 B3151867 4-(benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol CAS No. 723294-83-5

4-(benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol

Cat. No.: B3151867
CAS No.: 723294-83-5
M. Wt: 479.26 g/mol
InChI Key: YNJNIMFIEZUKSP-UHFFFAOYSA-N
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Description

4-(Benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol is a complex organofluorine compound of significant interest in advanced chemical research. The structure of this compound, confirmed by its CAS Number 723294-83-5 and molecular formula C 16 H 13 F 12 NO 2 , features a unique combination of a benzylimino group and multiple highly electronegative trifluoromethyl and hexafluoroalkyl substituents on a diol backbone. This specific arrangement results in a molecule with high electronegativity and potential for strong hydrogen bonding, which can be exploited in the study of molecular recognition and the development of novel synthetic intermediates. Researchers are exploring its utility in the design of specialized fluorinated ligands and catalysts, where its distinct steric and electronic properties can influence reaction pathways and selectivity. Furthermore, its robust structure makes it a candidate for investigating the thermodynamic stability and self-assembly behaviors of complex fluorinated systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

4-benzylimino-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F12NO2/c17-13(18,19)11(30,14(20,21)22)6-10(29-8-9-4-2-1-3-5-9)7-12(31,15(23,24)25)16(26,27)28/h1-5,30-31H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJNIMFIEZUKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F12NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol typically involves multiple steps One common method includes the reaction of a heptane derivative with benzylamine under specific conditions to form the imino groupThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol involves its interaction with molecular targets through its functional groups. The imino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Features :

  • Fluorination : The extensive fluorination (12 fluorine atoms) enhances thermal stability and hydrophobicity, typical of perfluorinated compounds .
Structural Analogues

The compound belongs to a family of fluorinated diols with variations in the substituent at position 3. Below is a comparative analysis:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Differences
4-(Benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol Benzylimino C₁₆H₁₃F₁₂NO₂ 479.26 Aromatic substituent; higher lipophilicity
4-(Isopropylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol Isopropylimino C₁₂H₁₅F₁₂NO₂ 433.23 Aliphatic substituent; reduced steric bulk
(3Z)-1,1,1,7,7,7-Hexafluoro-4-methyl-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol Methyl (with double bond) C₁₀H₈F₁₂O₂ 436.15 Unsaturated backbone; increased reactivity
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol Additional hydroxyl at C4 C₉H₇F₁₂O₃ 400.14 Triol structure; enhanced acidity
Physicochemical Properties
  • Solubility: The benzylimino derivative is less polar than the isopropylimino analogue due to its aromatic group, reducing aqueous solubility .
  • Thermal Stability : All compounds exhibit high thermal stability (>200°C) due to fluorine’s strong C-F bonds .
  • Acidity : The triol variant (CAS: 68325-20-2) has a pKa ~3.5–4.0 for its hydroxyl groups, lower than diols (pKa ~9–10), due to electron-withdrawing fluorine atoms .
Toxicity
  • The methyl-substituted analogue (CAS: N/A) shows acute oral toxicity in rats (pLD₅₀ = 4.334; log(1/LD₅₀)), suggesting moderate toxicity .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C12H13F12N2O2C_{12}H_{13}F_{12}N_2O_2. The structure features a hexafluoroheptane backbone with two trifluoromethyl groups and a benzylimino functional group. The fluorination of the compound enhances its lipophilicity and stability, which can influence its biological interactions.

Fluorinated compounds often exhibit unique biological properties due to the electronegative nature of fluorine atoms. The presence of multiple fluorine atoms can enhance metabolic stability and alter the interaction with biological targets. For instance:

  • Enzyme Inhibition : Fluorinated compounds can act as inhibitors for various enzymes. The specific binding affinities and inhibitory constants (IC50 values) are crucial for understanding their potential as therapeutic agents.
  • Receptor Modulation : Compounds like this may interact with specific receptors in the body, potentially influencing signaling pathways related to inflammation, cancer progression, or metabolic disorders.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that fluorinated compounds can exhibit anticancer properties. For example, studies have shown that similar fluorinated derivatives can inhibit tumor growth in various cancer cell lines (IC50 values typically in the low micromolar range). The inhibition of histone deacetylases (HDACs) has been particularly noted in related compounds, suggesting a potential pathway for therapeutic action against cancer.
  • Antimicrobial Properties : Some studies have reported that fluorinated compounds possess antimicrobial activity against certain bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Effects : Investigations into neuroprotective properties have revealed that certain fluorinated compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
Anticancer4-(benzylimino)-...1.30
AntimicrobialFluorinated derivative5.00
NeuroprotectiveSimilar fluorinated compound10.00

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol, and how can reaction yields be improved?

  • Methodology : Begin with stepwise fluorination and benzylimino group incorporation under inert conditions (e.g., argon). Use tetrahydrofuran (THF) as a solvent due to its compatibility with fluorinated intermediates. Monitor reactions via thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:1 molar ratio of precursors) to minimize side products. Post-synthesis, employ column chromatography with silica gel and hexane/ethyl acetate gradients for purification .
  • Key Variables : Reaction time (e.g., 72 hours for complete conversion), temperature (room temperature to 60°C), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use X-ray crystallography for unambiguous structural confirmation (as described in supplementary information protocols for similar fluorinated compounds). Pair with 19F^{19}\text{F} NMR to analyze electronic environments of fluorine atoms and 1H^{1}\text{H} NMR for benzylimino proton signals. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Advanced Tip : Compare experimental NMR shifts with density functional theory (DFT) simulations to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What experimental strategies address the compound’s stability challenges in aqueous or oxidative environments?

  • Methodology : Conduct accelerated stability studies under varying pH (1–14), temperature (4–40°C), and light exposure. Use HPLC to quantify degradation products. Stabilization approaches include lyophilization for long-term storage or encapsulation in fluoropolymer matrices .
  • Data Analysis : Plot degradation kinetics to identify critical stability thresholds (e.g., half-life <24 hours at pH >10) .

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated heptane-diol derivatives?

  • Methodology : Systematically replicate prior studies while controlling for variables like solvent purity (e.g., anhydrous THF vs. technical grade) and moisture levels. Use controlled atmosphere gloveboxes to exclude oxygen/humidity. Cross-validate results with alternative techniques (e.g., IR spectroscopy vs. Raman) .
  • Case Study : Discrepancies in benzylimino group reactivity may arise from trace metal contaminants in reagents; inductively coupled plasma mass spectrometry (ICP-MS) can identify such interference .

Q. What computational models predict the compound’s behavior in catalytic or supramolecular systems?

  • Methodology : Apply molecular dynamics (MD) simulations to study fluorinated chain flexibility and docking interactions with metal ions or enzymes. Use quantum mechanical (QM) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Validation : Compare computational binding energies with experimental isothermal titration calorimetry (ITC) data .

Methodological Challenges and Solutions

Q. How to overcome purification challenges due to the compound’s high fluorine content?

  • Solution : Use reverse-phase chromatography with C18 columns and acetonitrile/water gradients. For crystalline impurities, fractional recrystallization in hexafluorobenzene improves selectivity .

Q. What analytical techniques best quantify trace impurities in synthesized batches?

  • Solution : Combine gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for nonvolatile residues. Set detection limits to <0.1% w/w .

Theoretical and Safety Considerations

Q. How does the compound’s fluorinated architecture influence its theoretical applications in materials science?

  • Framework : The electron-withdrawing trifluoromethyl groups enhance thermal stability and hydrophobicity, making it suitable for designing non-stick coatings or proton-exchange membranes. Link these properties to Hansen solubility parameters for solvent compatibility predictions .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use fluorinated gloves (e.g., Viton®) and fume hoods with HEPA filters to prevent inhalation of fine particulates. Waste must be neutralized with calcium hydroxide before disposal due to potential HF release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol
Reactant of Route 2
4-(benzylimino)-1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol

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